molecular formula C25H32O6 B589898 11-Keto budesonide CAS No. 216453-74-6

11-Keto budesonide

Katalognummer B589898
CAS-Nummer: 216453-74-6
Molekulargewicht: 428.525
InChI-Schlüssel: NTERSHSWHLAIHV-ADKFLVHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Keto budesonide is a compound related to Budesonide . It is also known as 1, 4-Androstadien-11-β-16-α-diol-3, 17-dione; (11β,16α)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione .


Synthesis Analysis

Budesonide, a glucocorticosteroid, is synthesized using a cost-effective continuous flow process . The process involves the use of flow reactor parameters such as flow rate, temperature, residence time, solution volumes, anti-solvents, and reactor frequency . These parameters are investigated for the preparation of the molar ratio of budesonide epimers . The suitable parameters are then used to obtain the desired molar ratio of epimers .


Molecular Structure Analysis

The molecular formula of 11-Keto budesonide is C25H32O6 . The molecular weight is 428.52 g/mol .


Chemical Reactions Analysis

The chemical reaction for the synthesis of budesonide is initially allowed at 0–5 °C with 2.5 equivalents of butyraldehyde (2.5 eq) until completion of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Keto budesonide include its density, melting point, boiling point, structure, and molecular weight .

Wissenschaftliche Forschungsanwendungen

  • Chronic Obstructive Pulmonary Disease (COPD) Treatment

    • Budesonide, a synthetic glucocorticosteroid, is used for the treatment of COPD patients . It is a hydrophobic compound with low bioavailability . The formation of inclusion complexes of hydrophobic compounds with β-cyclodextrin (CD) through the solvent evaporation technique is an appealing method for the amelioration of the compounds’ in vitro release behavior .
    • In a study, CD–BUD complexes were prepared through the solvent evaporation technique . The effect of the applied solvent was evaluated through FTIR, scanning electron microscopy (SEM), X-ray diffraction (XRD) analysis, and in vitro release behavior measurements .
    • The in vitro release of the samples showed the improved release behavior of BUD from the complexes in comparison to neat BUD .
  • Asthma Treatment

    • Budesonide, a glucocorticosteroid, is used as an anti-asthmatic drug . A new cost-effective continuous flow process for the synthesis of budesonide which belongs to the class of 16,17 acetals of pregnane core, is discussed in the present research findings .
    • Flow reactor parameters such as flow rate, temperature, residence time, solution volumes, anti-solvents and reactor frequency are subjected to investigation on the preparation of molar ratio of budesonide epimers .
    • The suitable parameters entail for obtaining the desired molar ratio of epimers .
  • Pediatric Atopic Dermatitis Treatment

    • Budesonide is a mineral corticoid applied in the local therapy of pediatric atopic dermatitis . Its dermal administration is hindered by the concomitant adverse effects and its physicochemical properties .
    • The characteristic pH change in the atopic lesions can be utilized for the preparation of a pH-sensitive nanocarrier .
  • Inflammatory Bowel Disease Treatment

    • Budesonide is a glucocorticosteroid with high first-pass metabolism; thus, the systemic bioavailability of the drug is decreased . This topic will review the pharmacology, indications, dosing, and safety of budesonide in the management of chronic, inflammatory bowel disease (IBD) .
    • The efficacy of budesonide for treating adult patients with Crohn disease, ulcerative colitis, pouchitis, or microscopic colitis, and the approach to medical management for these conditions are discussed in detail separately .
  • Gastric Irritations Treatment

    • Budesonide is a synthetic steroid of the glucocorticoid family with a high topical anti-inflammatory activity . Enteric-coated formulations resist gastric-acid degradation, delivering active drug to the small intestine and proximal colon .
    • Budesonide has a high first-pass metabolism with minimal systemic absorption . It is therefore felt to cause fewer side effects than traditional glucocorticosteroids and to be generally well tolerated .
  • Noncancerous Nasal Polyps Treatment

    • Patients with comorbid chronic rhinosinusitis (CRS) with nasal polyps and asthma reported significant reductions in endoscopic sinus score and severity, as well as decreased dosage of oral steroids and antibiotics after long-term use of budesonide nasal irrigation .
    • Budesonide nasal irrigation is considered an effective treatment method that can improve subjective symptoms and objective intranasal findings while reducing oral steroid and antibiotic doses after long-term use in patients with CRSwNP accompanied by asthma .
  • Treatment of Rhinitis and Noncancerous Nasal Polyps

    • Budesonide is classified as a glucocorticosteroid and is currently being prescribed for treatment of severe asthma, allergic conditions caused by rhinitis and noncancerous nasal polyps .
    • Budesonide exerts its action in the lungs towards smooth breathing by reducing the respiratory swelling and irritations and thus it is available as an inhaler in dosage form .
  • Treatment of Gastric Irritations Caused by Ulcerative Colitis

    • Budesonide is also employed for treating inflammatory bowel disease, gastric irritations caused by ulcerative colitis, etc .
  • Treatment of Pediatric Atopic Dermatitis

    • Budesonide is a mineral corticoid applied in the local therapy of pediatric atopic dermatitis .
    • Its dermal administration is hindered by the concomitant adverse effects and its physicochemical properties .
  • Treatment of Severe Asthma

    • Budesonide is used as an anti-asthmatic drug that became generic in 2019 .
    • Existing preparation methods of budesonide require utilization of corrosive acids and involve an expensive purification process .
  • Treatment of Chronic Obstructive Pulmonary Disease (COPD)

    • Budesonide, a synthetic glucocorticosteroid applied for the treatment of COPD patients, is a hydrophobic compound with low bioavailability .
    • The formation of inclusion complexes of hydrophobic compounds with β-cyclodextrin (CD) through the solvent evaporation technique is an appealing method for the amelioration of the compounds’ in vitro release behavior .
  • Treatment of Rhinitis and Noncancerous Nasal Polyps

    • Budesonide is classified as a glucocorticosteroid and is currently being prescribed for treatment of severe asthma, allergic conditions caused by rhinitis and noncancerous nasal polyps .
    • Budesonide exerts its action in the lungs towards smooth breathing by reducing the respiratory swelling and irritations and thus it is available as an inhaler in dosage form .
  • Treatment of Gastric Irritations Caused by Ulcerative Colitis

    • Budesonide is also employed for treating inflammatory bowel disease, gastric irritations caused by ulcerative colitis, etc .
  • Treatment of Pediatric Atopic Dermatitis

    • Budesonide is a mineral corticoid applied in the local therapy of pediatric atopic dermatitis .
    • Its dermal administration is hindered by the concomitant adverse effects and its physicochemical properties .
  • Treatment of Severe Asthma

    • Budesonide is used as an anti-asthmatic drug that became generic in 2019 .
    • Existing preparation methods of budesonide require utilization of corrosive acids and involve an expensive purification process .
  • Treatment of Chronic Obstructive Pulmonary Disease (COPD)

    • Budesonide, a synthetic glucocorticosteroid applied for the treatment of COPD patients, is a hydrophobic compound with low bioavailability .
    • The formation of inclusion complexes of hydrophobic compounds with β-cyclodextrin (CD) through the solvent evaporation technique is an appealing method for the amelioration of the compounds’ in vitro release behavior .

Safety And Hazards

11-Keto budesonide may cause skin irritation, allergic skin reaction, serious eye irritation, respiratory irritation, drowsiness, or dizziness . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Zukünftige Richtungen

Budesonide has the potential to be a safe and effective alternative to prednisone for liver transplant immune suppression while reducing steroid-induced infections and New Onset Diabetes After Transplant (NODAT) . Future studies looking at Budesonide need to incorporate more sensitive measures of glycemic control as well as longer follow-up LT outcomes . Infectious complications were lower in the budesonide group as compared to the prednisone group in the study .

Eigenschaften

IUPAC Name

(1S,2S,4R,8S,9S,12S,13R)-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-17,20-22,26H,4-7,11-13H2,1-3H3/t16-,17-,20+,21?,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTERSHSWHLAIHV-ADKFLVHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(=O)CC3(C2(O1)C(=O)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4C(=O)C[C@@]3([C@@]2(O1)C(=O)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Keto budesonide

CAS RN

216453-74-6
Record name 11-Keto budesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216453746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-KETO BUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H40LJ213Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
SP Borra - Asian Journal of Pharmaceutics (AJP), 2017 - asiapharmaceutics.info
Aim: The aim is to study the formulation and evaluation of budesonide multi-unit pellet tablets and is designed to release in both delayed and control release fashion with the objective of …
Number of citations: 3 asiapharmaceutics.info

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.